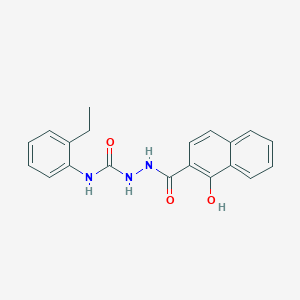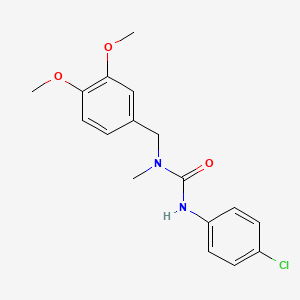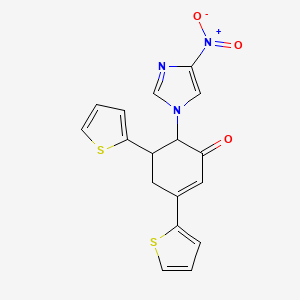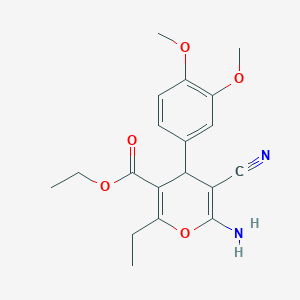![molecular formula C21H24N4O3 B5227574 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B5227574.png)
5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the oxadiazole family and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in the development of neurodegenerative diseases.
Biochemical and physiological effects:
Studies have shown that 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine exhibits various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine in lab experiments is its potential as a therapeutic agent in various diseases. Its anti-inflammatory, antioxidant, and antitumor activities make it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
There are several future directions for the research of 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine. One direction is to further study its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to optimize its use in cancer therapy by studying its effects on different types of cancer cells. Additionally, further research is needed to understand its exact mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine involves the condensation of 4-methoxybenzyl hydrazine with ethyl 2-chloro-5-(4-methoxy-1-piperidinyl)nicotinate. The resulting product is then treated with 1,3-dibromo-5,5-dimethylhydantoin to form the oxadiazole ring. The final step involves the removal of the protecting groups to obtain the desired compound.
Aplicaciones Científicas De Investigación
5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine has been studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-[6-(4-methoxypiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-26-17-6-3-15(4-7-17)13-19-23-21(28-24-19)16-5-8-20(22-14-16)25-11-9-18(27-2)10-12-25/h3-8,14,18H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQVCGXKGLYQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5227512.png)
![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5227521.png)

![(3S)-3-({5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B5227527.png)
![3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5227541.png)
![1-(4-methoxybenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227546.png)

![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)
